molecular formula C14H14ClNO5 B14765630 2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester

2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester

Cat. No.: B14765630
M. Wt: 311.72 g/mol
InChI Key: LXTZPUBQBVMCMI-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolidinone ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(4-chlorophenoxy)-2-methylpropanoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptor sites, or altering cellular redox states. These interactions can lead to changes in cellular function and signaling, which are of interest in both therapeutic and research contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its versatility and importance.

Properties

Molecular Formula

C14H14ClNO5

Molecular Weight

311.72 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H14ClNO5/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)21-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3

InChI Key

LXTZPUBQBVMCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)ON1C(=O)CCC1=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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